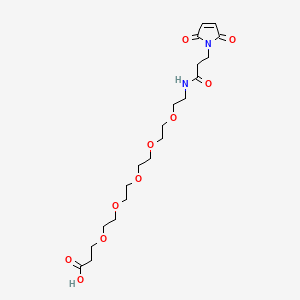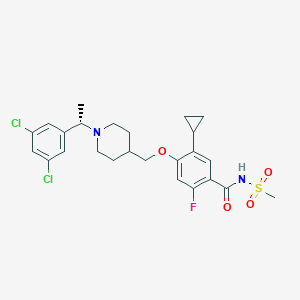![molecular formula C28H35FO7 B11928791 [2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amcinonide is a synthetic corticosteroid used primarily as a topical anti-inflammatory agent. It is commonly employed to treat various dermatological conditions such as eczema, dermatitis, and psoriasis. Amcinonide works by reducing inflammation, redness, and itching associated with these conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amcinonide is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dione with acetic anhydride. This reaction typically requires specific conditions, including controlled temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of amcinonide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize production costs. The process is designed to be efficient and reproducible, ensuring consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Amcinonide undergoes several types of chemical reactions, including:
Oxidation: Amcinonide can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in amcinonide, altering its chemical properties.
Substitution: Amcinonide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amcinonide can produce hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Applications De Recherche Scientifique
Amcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of corticosteroids in various chemical reactions.
Biology: Employed in research to understand the biological effects of corticosteroids on cellular processes.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions and other diseases.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for commercial use
Mécanisme D'action
Amcinonide exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes. By blocking this pathway, amcinonide effectively reduces inflammation and associated symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: Another potent corticosteroid used for similar dermatological conditions.
Fluocinonide: Known for its high potency and effectiveness in treating severe skin conditions.
Triamcinolone: A versatile corticosteroid used in various formulations for different medical applications
Uniqueness of Amcinonide
Amcinonide is unique due to its specific molecular structure, which provides a balance between potency and safety. It is highly effective in reducing inflammation while minimizing potential side effects compared to other corticosteroids. Additionally, its formulation as a cream, ointment, or lotion allows for versatile application in clinical settings .
Propriétés
Formule moléculaire |
C28H35FO7 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19?,20-,21?,23+,24?,25?,27?,28?/m0/s1 |
Clé InChI |
ILKJAFIWWBXGDU-UVHNLHPKSA-N |
SMILES isomérique |
CC(=O)OCC(=O)C12[C@@H](C[C@@H]3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
SMILES canonique |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
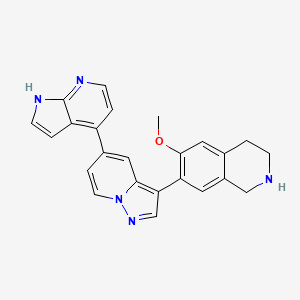

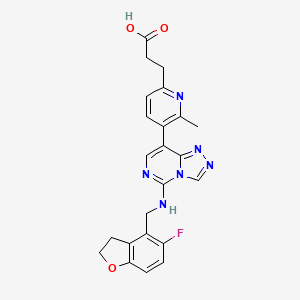

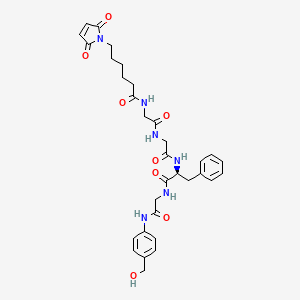
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
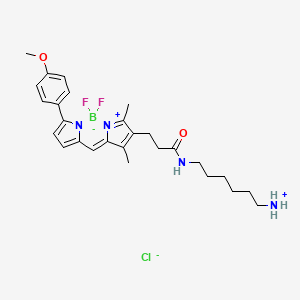
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
